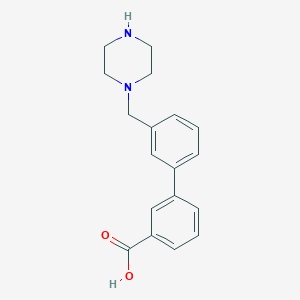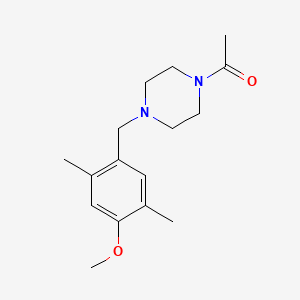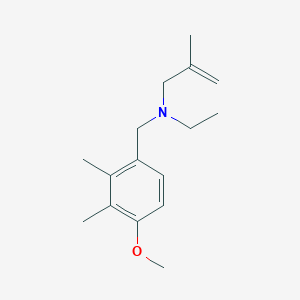![molecular formula C21H26N2O2 B3852042 2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B3852042.png)
2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol
Descripción general
Descripción
2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol is a synthetic compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as MPP or MPP+ and is known to have both biochemical and physiological effects.
Mecanismo De Acción
MPP is a mitochondrial toxin that inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and oxidative stress. This results in the death of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPP has been shown to induce Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. It also leads to the loss of dopaminergic neurons in the substantia nigra and a decrease in dopamine levels in the striatum. MPP has also been shown to induce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPP in lab experiments is its ability to induce Parkinson's disease-like symptoms in animal models, which allows for the study of the pathophysiology of the disease and the development of potential therapies. However, MPP is a potent neurotoxin and requires careful handling and disposal. It is also important to note that MPP-induced Parkinson's disease-like symptoms may not fully mimic the human disease.
Direcciones Futuras
There are several future directions for the study of MPP. One area of research is the development of potential therapies for Parkinson's disease based on the mechanisms of action of MPP. Another area of research is the use of MPP to study the mechanisms of action of other neurotoxins and drugs. Additionally, the use of MPP in combination with other neurotoxins may lead to a better understanding of the complex interactions between different toxins in the development of Parkinson's disease.
Aplicaciones Científicas De Investigación
MPP has been extensively studied for its potential use in scientific research. It is commonly used as a neurotoxin to induce Parkinson's disease-like symptoms in animal models. This has led to a better understanding of the pathophysiology of Parkinson's disease and the development of potential therapies. MPP has also been used to study the mechanisms of action of other neurotoxins and drugs.
Propiedades
IUPAC Name |
2-methoxy-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-11-5-10-19(21(20)24)17-23-15-13-22(14-16-23)12-6-9-18-7-3-2-4-8-18/h2-11,24H,12-17H2,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZCIJLCORZAHV-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-bromo-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851979.png)
![1-acetyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B3851982.png)



![2-[(5-bromo-2,4-dimethoxybenzyl)(propyl)amino]ethanol](/img/structure/B3852014.png)
![6-chloro-3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4H-chromen-4-one](/img/structure/B3852019.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3852024.png)
![5-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3852034.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B3852044.png)

![2-[(2-methyl-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B3852050.png)